
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BPEEB and has been widely studied for its potential application in various fields of scientific research.
Mécanisme D'action
The mechanism of action of BPEEB is not fully understood. However, it has been proposed that BPEEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BPEEB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPEEB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. BPEEB has been shown to exhibit potent antioxidant activity and has been found to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
BPEEB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BPEEB is stable under normal laboratory conditions and can be stored for long periods of time. However, BPEEB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. BPEEB is also relatively expensive compared to other compounds that exhibit similar pharmacological activities.
Orientations Futures
There are several future directions for the study of BPEEB. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential application in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of BPEEB and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of BPEEB involves the reaction of 2-bromophenylamine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure BPEEB.
Applications De Recherche Scientifique
BPEEB has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPEEB has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C17H18BrNO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-21-10-11-22-14-7-5-6-13(12-14)17(20)19-16-9-4-3-8-15(16)18/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
Clé InChI |
REOGLUYJHFSSDX-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
SMILES canonique |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



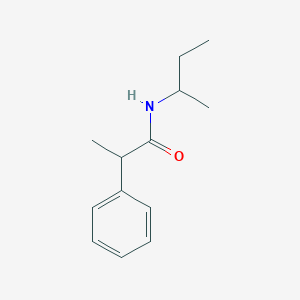

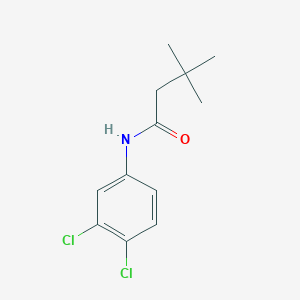
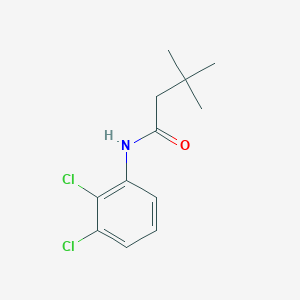
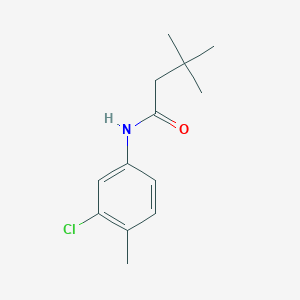

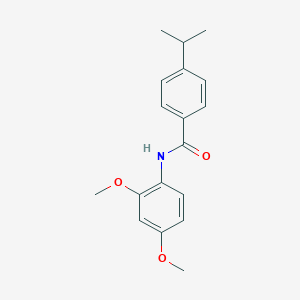
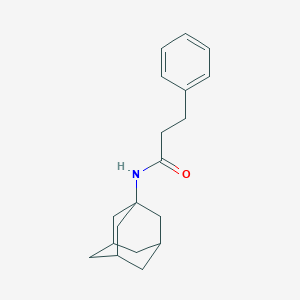


![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)